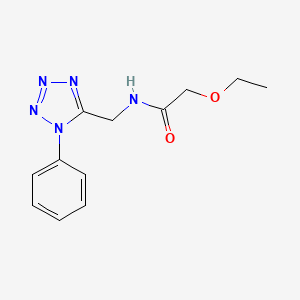
2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide involves multi-step chemical processes, including acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a somewhat similar structure, was achieved using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol, demonstrating the complexity and precision required in synthesizing such compounds (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated through various spectroscopic techniques, including IR, MS, and NMR spectroscopy. These studies provide detailed insights into the molecular conformation, functional groups, and overall molecular architecture, which are essential for understanding the compound's chemical behavior and interactions (Zhong-cheng & Wan-yin, 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically include interactions with metal ions, demonstrating their potential as ligands in coordination complexes. For example, studies on pyrazole-acetamide derivatives have shown their ability to form coordination complexes with Co(II) and Cu(II) ions, suggesting the versatility of these compounds in forming various chemical structures with potential antioxidant activity (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application and handling. The crystal structure analysis provides insights into the supramolecular architecture, which can be influenced by various non-covalent interactions, including hydrogen bonding. This information is vital for designing materials with specific physical properties and functionalities (Chi et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental to understanding the compound's potential applications. For example, the study on the antinociceptive pharmacology of a related compound highlights the importance of understanding the chemical interactions at the receptor level, which can inform the development of therapeutic agents (Porreca et al., 2006).
Wissenschaftliche Forschungsanwendungen
Metabolism in Human and Rat Liver Microsomes
The metabolism of chloroacetamide herbicides and their metabolites, including compounds similar to 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide, has been studied in human and rat liver microsomes. These studies reveal important insights into the metabolic pathways and differences between human and rat liver enzyme activities (Coleman, Linderman, Hodgson, & Rose, 2000).
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, which are structurally related to this compound, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activities, demonstrating the potential of these compounds in various biomedical applications (Chkirate et al., 2019).
Anticoccidial Activity of Related Compounds
The study of derivatives of 2-ethoxybenzoic acid, which shares a functional group with this compound, has revealed significant anticoccidial activities. This highlights the potential use of these compounds in the development of treatments against coccidiosis (Rogers et al., 1964).
Solubility and Pharmaceutical Interpretation
The solubility behaviors of compounds including acetaminophen and various parabens, which are structurally or functionally related to this compound, have been studied for their pharmaceutical significance. This research is crucial for understanding the physicochemical properties of similar compounds in pharmaceutical applications (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).
Amide Derivatives and Anion Coordination
Research on various amide derivatives, closely related to the chemical structure of this compound, has revealed different spatial orientations and their effects on anion coordination. This study provides valuable insights into the molecular interactions and potential applications in material science and chemistry (Kalita & Baruah, 2010).
Wirkmechanismus
Target of Action
The primary target of 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is the Angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body.
Mode of Action
This compound acts as an antagonist to the Angiotensin II receptor . By binding to this receptor, it prevents the action of Angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a decrease in blood pressure .
Biochemical Pathways
The compound’s action affects the Renin-Angiotensin System (RAS) , a hormone system that regulates blood pressure and fluid balance . By blocking the Angiotensin II receptor, it disrupts the RAS pathway, leading to decreased vasoconstriction and aldosterone release. This results in lowered blood pressure and reduced fluid volume .
Pharmacokinetics
They are more soluble in lipids than carboxylic acids, which allows them to penetrate more easily through cell membranes .
Result of Action
The molecular and cellular effects of this compound’s action include vasodilation and a decrease in blood pressure . At the cellular level, it prevents the vasoconstrictive and aldosterone-secreting effects of Angiotensin II by blocking its receptor .
Eigenschaften
IUPAC Name |
2-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-19-9-12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMCGHPDJRIOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

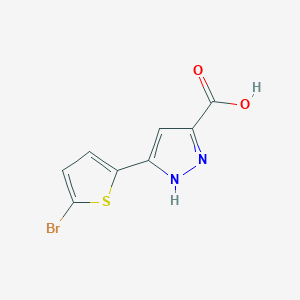
![Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate](/img/structure/B2493724.png)
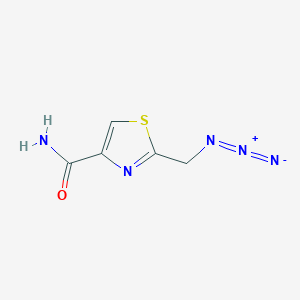
![5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2493726.png)
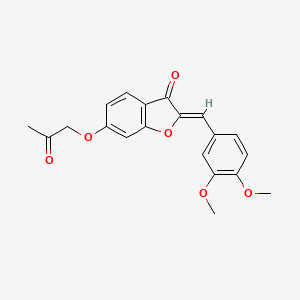
![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)

![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide](/img/structure/B2493736.png)

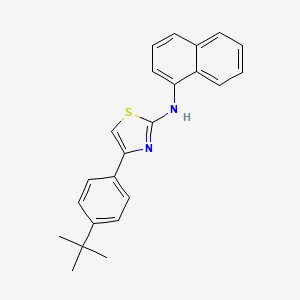

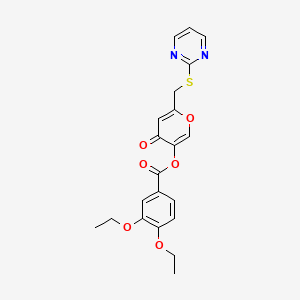
![4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2493745.png)